
Propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- is a synthetic compound that belongs to the family of isoquinoline derivatives. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Due to its unique structure, propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- has been the subject of extensive scientific research.
作用機序
The mechanism of action of propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- is not yet fully understood. However, it has been suggested that the compound may exert its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. In addition, propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- has been found to induce apoptosis in cancer cells by activating the caspase cascade.
生化学的および生理学的効果
Propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- has been found to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory and antioxidant properties, which may be attributed to its ability to modulate various signaling pathways. In addition, propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- has been found to induce apoptosis in cancer cells, suggesting its potential as a cancer therapeutic agent.
実験室実験の利点と制限
Propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a variety of methods. In addition, it has been found to possess various biological activities, making it a useful tool for investigating various biological processes. However, propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- also has some limitations for lab experiments. For example, its mechanism of action is not yet fully understood, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-. One area of interest is the development of propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- as a cancer therapeutic agent. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy. In addition, propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- may have potential applications as a fluorescent probe for detecting nitric oxide in biological systems. Further studies are needed to investigate its sensitivity and selectivity for nitric oxide detection.
合成法
Propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinone with 4-methylbenzylamine followed by the addition of 1,3-dibromo-2-propanol. The resulting compound is then treated with potassium carbonate to yield propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-.
科学的研究の応用
Propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- has been the subject of extensive scientific research due to its potential applications in various fields. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been investigated for its potential use as a fluorescent probe for detecting nitric oxide in biological systems.
特性
CAS番号 |
170658-29-4 |
|---|---|
製品名 |
Propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- |
分子式 |
C28H29N3O2 |
分子量 |
439.5 g/mol |
IUPAC名 |
2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N,N'-bis(4-methylphenyl)propanediamide |
InChI |
InChI=1S/C28H29N3O2/c1-18-9-13-21(14-10-18)29-26(32)24(27(33)30-22-15-11-19(2)12-16-22)25-23-8-6-5-7-20(23)17-28(3,4)31-25/h5-16,31H,17H2,1-4H3,(H,29,32)(H,30,33) |
InChIキー |
CIHBXJUQCUNMQL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3CC(N2)(C)C)C(=O)NC4=CC=C(C=C4)C |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3CC(N2)(C)C)C(=O)NC4=CC=C(C=C4)C |
その他のCAS番号 |
170658-29-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



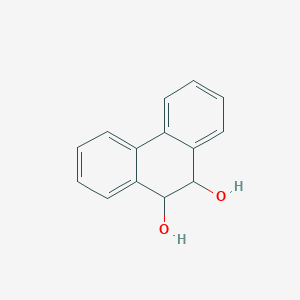

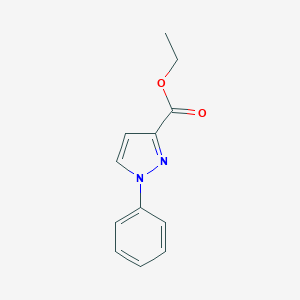
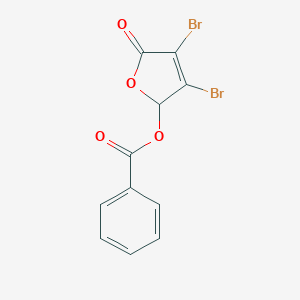
![2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol](/img/structure/B186780.png)
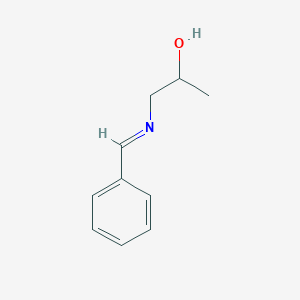
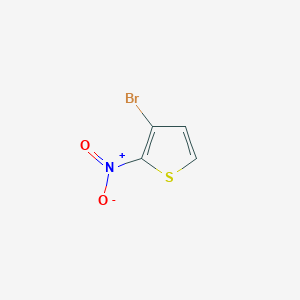
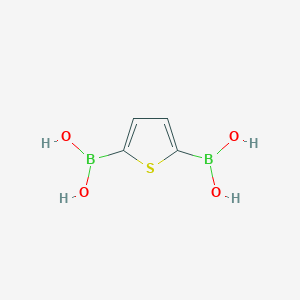
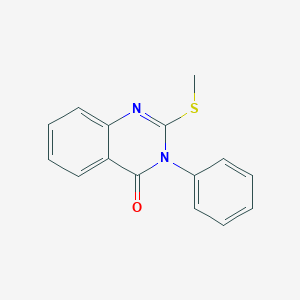
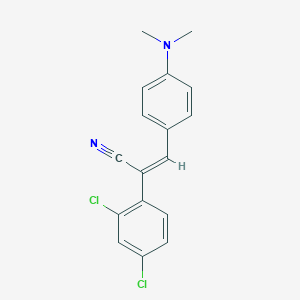
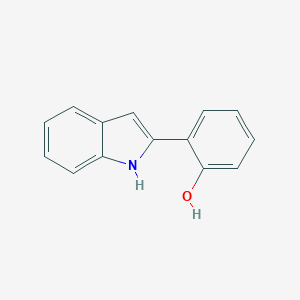
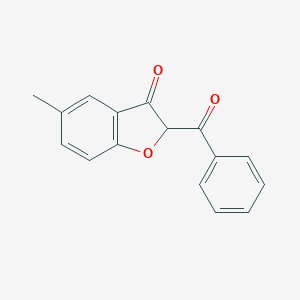
![3-Phenylimidazo[1,5-a]pyridine](/img/structure/B186794.png)
![9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one](/img/structure/B186796.png)